(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound “(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core, which is substituted with a 3-nitrobenzylidene group at position 1, an amino group at position 2, and a carboxamide moiety linked to a 3-methoxypropyl chain at position 3. The nitro group at the 3-position of the benzene ring introduces strong electron-withdrawing effects, which may influence electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-1-[(E)-(3-nitrophenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O4/c1-33-11-5-10-24-22(30)18-19-21(27-17-9-3-2-8-16(17)26-19)28(20(18)23)25-13-14-6-4-7-15(12-14)29(31)32/h2-4,6-9,12-13H,5,10-11,23H2,1H3,(H,24,30)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYNKMPDICGKS-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling-Mediated Cyclization
A pivotal method involves Sonogashira cross-coupling to assemble the pyrrole ring onto a prefunctionalized quinoxaline scaffold. As demonstrated by Damai et al., 3-chloroquinoxaline-2-amine derivatives react with propargyl bromide under Pd/Cu catalysis to yield pyrrolo[2,3-b]quinoxalines.
Procedure :
- Starting Material : 3-Chloro-2-aminoquinoxaline (A ) is treated with propargyl bromide in the presence of PdCl₂(PPh₃)₂, CuI, and morpholine at 80°C for 12 hours.
- Cyclization : Intramolecular cyclization forms the pyrrolo[2,3-b]quinoxaline intermediate (B ) with a carbaldehyde group at position 2.
- Oxidation/Reduction : The aldehyde is selectively reduced to an alcohol or oxidized to a carboxylic acid for downstream functionalization.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| A→B | PdCl₂(PPh₃)₂, CuI, morpholine, 80°C | 72–85 |
Ugi Multicomponent Reaction Strategy
An alternative route employs a Cu-catalyzed Ugi-C/N-arylation sequence to construct the core (Figure 1). This method enables simultaneous introduction of the carboxamide group.
Procedure :
- Ugi Adduct Formation : Condensation of 2-nitrobenzaldehyde (C ), 3-methoxypropylamine (D ), a carboxylic acid (e.g., propiolic acid), and tert-butyl isocyanide in methanol yields a bis-amide intermediate (E ).
- Cyclization : Treatment of E with CuI, L-proline, and Cs₂CO₃ in DMSO at 100°C induces tandem C–H/N–H arylation, forming the pyrroloquinoxaline-carboxamide (F ).
Advantages :
Introduction of the 3-Nitrobenzylideneimine Group
The (E)-configured imine is installed via Schiff base formation between a primary amine on the pyrroloquinoxaline core and 3-nitrobenzaldehyde.
Procedure :
- Amination : Nitration of the quinoxaline core at position 2 followed by reduction (H₂/Pd-C) yields 2-amino-pyrrolo[2,3-b]quinoxaline (G ).
- Condensation : Reaction of G with 3-nitrobenzaldehyde in ethanol under acidic conditions (AcOH, 60°C, 6 h) forms the imine with >95% E-selectivity.
Optimization Notes :
- Excess 3-nitrobenzaldehyde (1.5 eq) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the imine.
Carboxamide Functionalization at Position 3
Coupling of Preformed Carboxylic Acid
The carboxamide is introduced via activation of a carboxylic acid intermediate.
Procedure :
Direct Ugi-Mediated Installation
As detailed in Section 2.2, the Ugi reaction directly incorporates the carboxamide during core formation, bypassing post-functionalization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield (%) | Stereochemical Control |
|---|---|---|---|
| Sonogashira + Coupling | Cyclization → Oxidation → Amidation | 58–62 | Moderate |
| Ugi Multicomponent | Ugi adduct → Cyclization | 71–79 | High |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Competing pathways during pyrrole formation are minimized using Pd/Cu catalysts with morpholine as a base.
- Imine Stability : The 3-nitrobenzylideneimine is prone to hydrolysis; storage under anhydrous N₂ is recommended.
- Stereochemical Drift : E/Z isomerization is suppressed by avoiding prolonged heating during imine formation.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino and methoxypropyl groups can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxypropyl group could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Nitro vs. Methoxy/Hydroxy Groups : The nitro group in the target compound () is strongly electron-withdrawing, which may enhance stability and electrophilic reactivity compared to electron-donating methoxy () or hydroxy groups (). This could reduce solubility in aqueous media but improve binding to electron-rich biological targets .
- Thiophene vs.
Alkyl Chain Modifications
- Methoxypropyl vs. Ethoxypropyl : Replacing methoxy with ethoxy () increases lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility .
- Phenylethyl/Cyclohexenylethyl Additions : Bulky groups () could sterically hinder target interactions but improve pharmacokinetic profiles by resisting metabolic degradation .
Conformational Rigidity
- In contrast, non-benzylidene analogs like lack this rigidity, possibly reducing binding affinity .
Biological Activity
The compound (E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[2,3-b]quinoxaline core.
- An amino group at position 2.
- A methoxypropyl substituent at position 1.
- A nitrobenzylidene moiety linked via an amino group.
This unique configuration may contribute to its biological activity, particularly in inhibiting specific kinases and other molecular targets involved in disease processes.
Anticancer Activity
Research indicates that pyrroloquinoxaline derivatives exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For example, derivatives have demonstrated strong inhibitory effects on CDK9, leading to reduced proliferation in pancreatic cancer cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and blockage of critical phosphorylation events in cancer-related pathways. The compound's ability to modulate these pathways suggests it could be a candidate for further development as an anticancer agent .
Anti-inflammatory and Immunomodulatory Effects
Pyrroloquinoxaline derivatives have also been explored for their anti-inflammatory properties:
- Cytokine Regulation : Certain derivatives have shown potential in modulating cytokine storms associated with diseases such as COVID-19 by inhibiting phosphodiesterase 4B (PDE4B), which is involved in inflammatory signaling pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Mechanisms : A study focused on the synthesis and evaluation of pyrrolo[2,3-b]quinoxaline derivatives found that these compounds could effectively inhibit CDK9 activity, leading to decreased cell viability in pancreatic ductal adenocarcinoma models. The most potent compounds induced apoptosis through downregulation of key survival proteins such as Mcl-1 and c-Myc .
- Cytokine Storm Modulation : In the context of COVID-19, certain pyrrolo[2,3-b]quinoxalines demonstrated over 90% inhibition of PDE4B at concentrations as low as 30 µM. This suggests their potential utility in managing inflammatory responses associated with viral infections .
Q & A
Q. What are the key synthetic pathways for preparing (E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Condensation of pyrroloquinoxaline precursors with 3-nitrobenzaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) to form the benzylidene moiety .
Functionalization : Introduction of the 3-methoxypropyl group via nucleophilic substitution or amidation .
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Key Parameters :
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| 1 | Reflux in ethanol, 12–24 h | Use excess aldehyde (1.2–1.5 eq.) |
| 2 | Room temperature, DMF solvent | Catalytic DMAP for amidation |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the benzylidene group) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 502.18) .
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies on analogous pyrroloquinoxalines reveal:
- Anticancer Activity : IC values of 2–10 µM against HeLa and MCF-7 cell lines via topoisomerase inhibition .
- Enzyme Inhibition : Competitive inhibition of kinases (e.g., EGFR, IC ~5 µM) .
Table 1 : Comparative Bioactivity of Analogues
| Compound | Target | IC (µM) | Reference |
|---|---|---|---|
| Ethyl 2-amino-1-(1-naphthyl)-... | EGFR | 4.2 | |
| Methyl 2-amino-1-(3,5-dichlorophenyl)-... | Topo II | 3.8 |
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer : Strategies include:
- Continuous Flow Reactors : Improved mixing and heat transfer for condensation steps (e.g., 20% yield increase vs. batch) .
- Catalyst Screening : Pd/C or CuI for coupling reactions (e.g., 85% yield for Suzuki-Miyaura coupling) .
- Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener synthesis .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions (e.g., variable IC values) arise from assay conditions. Mitigation involves:
- Orthogonal Assays : Combine MTT, apoptosis (Annexin V), and enzymatic assays .
- Structural Reanalysis : Verify compound purity (>98% via HPLC) and configuration (E/Z isomer ratios) .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å validation) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Table 2 : Docking Scores vs. Experimental IC
| Target | Docking Score (kcal/mol) | IC (µM) |
|---|---|---|
| EGFR | -9.2 | 4.5 |
| Topo II | -8.7 | 3.8 |
Q. How to design derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce LogP from 3.5 to 2.8 (calculated via ChemAxon) .
- Metabolic Stability : Replace labile esters (e.g., ethyl → trifluoroethyl) to resist esterase cleavage .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
